Cas no 2138207-78-8 (Cyclohexanol, 4-amino-1-(2-amino-1-methylethyl)-)

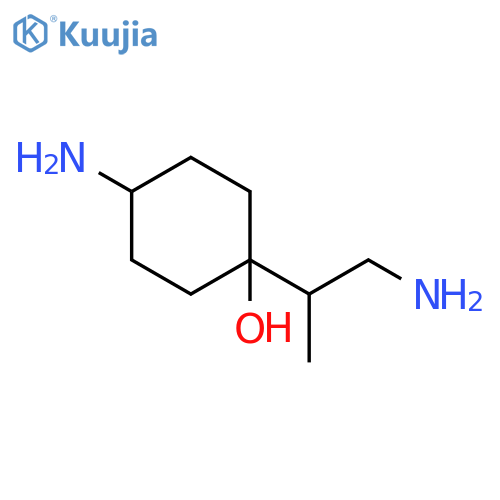

2138207-78-8 structure

商品名:Cyclohexanol, 4-amino-1-(2-amino-1-methylethyl)-

CAS番号:2138207-78-8

MF:C9H20N2O

メガワット:172.267902374268

CID:5279998

Cyclohexanol, 4-amino-1-(2-amino-1-methylethyl)- 化学的及び物理的性質

名前と識別子

-

- Cyclohexanol, 4-amino-1-(2-amino-1-methylethyl)-

-

- インチ: 1S/C9H20N2O/c1-7(6-10)9(12)4-2-8(11)3-5-9/h7-8,12H,2-6,10-11H2,1H3

- InChIKey: XATDYEVZIXJOHE-UHFFFAOYSA-N

- ほほえんだ: C1(C(C)CN)(O)CCC(N)CC1

Cyclohexanol, 4-amino-1-(2-amino-1-methylethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-684363-1.0g |

4-amino-1-(1-aminopropan-2-yl)cyclohexan-1-ol |

2138207-78-8 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-684363-0.5g |

4-amino-1-(1-aminopropan-2-yl)cyclohexan-1-ol |

2138207-78-8 | 0.5g |

$974.0 | 2023-03-10 | ||

| Enamine | EN300-684363-10.0g |

4-amino-1-(1-aminopropan-2-yl)cyclohexan-1-ol |

2138207-78-8 | 10.0g |

$4360.0 | 2023-03-10 | ||

| Enamine | EN300-684363-0.25g |

4-amino-1-(1-aminopropan-2-yl)cyclohexan-1-ol |

2138207-78-8 | 0.25g |

$933.0 | 2023-03-10 | ||

| Enamine | EN300-684363-5.0g |

4-amino-1-(1-aminopropan-2-yl)cyclohexan-1-ol |

2138207-78-8 | 5.0g |

$2940.0 | 2023-03-10 | ||

| Enamine | EN300-684363-2.5g |

4-amino-1-(1-aminopropan-2-yl)cyclohexan-1-ol |

2138207-78-8 | 2.5g |

$1988.0 | 2023-03-10 | ||

| Enamine | EN300-684363-0.1g |

4-amino-1-(1-aminopropan-2-yl)cyclohexan-1-ol |

2138207-78-8 | 0.1g |

$892.0 | 2023-03-10 | ||

| Enamine | EN300-684363-0.05g |

4-amino-1-(1-aminopropan-2-yl)cyclohexan-1-ol |

2138207-78-8 | 0.05g |

$851.0 | 2023-03-10 |

Cyclohexanol, 4-amino-1-(2-amino-1-methylethyl)- 関連文献

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Jie Wu,Jia-Hui Li,Yang-Xin Yu Phys. Chem. Chem. Phys., 2020,22, 7633-7642

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

2138207-78-8 (Cyclohexanol, 4-amino-1-(2-amino-1-methylethyl)-) 関連製品

- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)

- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1805072-92-7(Methyl 3-(aminomethyl)-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2225174-96-7(4-Fluoro-2-(4-methylimidazol-1-yl)pyridine-5-boronic acid)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

推奨される供給者

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量